2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the thiophenyl group might participate in electrophilic aromatic substitution reactions, while the acetamide group could be involved in various condensation reactions .Scientific Research Applications
Antitumor Activity
A number of studies have synthesized derivatives bearing heterocyclic rings, including compounds related to "2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide," to evaluate their antitumor activity. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide showed considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Similarly, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and shown to possess promising inhibitory effects on different cell lines, indicating their potential in antitumor applications (Albratty, El-Sharkawy, & Alam, 2017).
Antibacterial Activity
The antibacterial potential of these compounds is also noteworthy. Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and similar compounds have been synthesized and found to exhibit significant antibacterial activity, suggesting their use in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Inflammatory Agents
The search for new anti-inflammatory agents has led to the synthesis of 5-substituted benzo[b]thiophene derivatives, which have shown potent anti-inflammatory activity. This research demonstrates the potential of such compounds in the development of new anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes, including compounds structurally related to "2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide," have also been conducted. These studies explore the applications of such materials in the field of electronics and optoelectronics, indicating a diverse range of potential applications beyond pharmaceuticals (Camurlu & Guven, 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems (for drugs or bioactive compounds). Without more specific information, it’s difficult to speculate on the mechanism of action for this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(13-22-16-6-2-3-7-16)19-11-14-5-1-4-8-17(14)15-9-10-21-12-15/h1,4-5,8-10,12,16H,2-3,6-7,11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYZNOCXDFAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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